molecular formula C12H14BrClO B14067568 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one

Cat. No.: B14067568
M. Wt: 289.59 g/mol
InChI Key: NIFCHWVSLXUHAF-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethylphenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one can be achieved through a multi-step process. One common method involves the bromination of 2-ethylphenylmethanol to form 2-(bromomethyl)-5-ethylphenylmethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the carbonyl group, with reagents like hydrogen halides or halogens.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Electrophilic Addition: Hydrogen bromide, bromine in organic solvents.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Electrophilic Addition: Formation of halogenated ketones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-(Bromomethyl)phenyl)-3-chloropropan-2-one
  • 1-(2-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one
  • 1-(2-(Bromomethyl)-5-methylphenyl)-3-chloropropan-2-one

Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of the ethyl group on the phenyl ring .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-ethylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-13)11(5-9)6-12(15)8-14/h3-5H,2,6-8H2,1H3

InChI Key

NIFCHWVSLXUHAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CBr)CC(=O)CCl

Origin of Product

United States

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